N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 and a 4-fluorophenylmethyl substituent at position 1 of the naphthyridine core. The diethylamino and methyl groups on the phenyl ring (position 4 and 2, respectively) confer distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. 1,8-Naphthyridine derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often attributed to their ability to intercalate with DNA or inhibit bacterial efflux pumps .
This compound’s design leverages the 1,8-naphthyridine scaffold’s capacity for hydrogen bonding and π-π stacking, while the fluorophenyl and diethylamino groups enhance lipophilicity and target binding. Its synthesis likely involves coupling reactions between substituted naphthyridine intermediates and aromatic amines, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2/c1-4-31(5-2)22-12-13-24(18(3)15-22)30-26(33)23-16-20-7-6-14-29-25(20)32(27(23)34)17-19-8-10-21(28)11-9-19/h6-16H,4-5,17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIRHBAJJSJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the fluorophenyl group and the diethylamino substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group may enhance binding affinity. The naphthyridine core plays a crucial role in the compound’s stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Bioavailability : Carboxamide derivatives generally exhibit better oral bioavailability than carboxylic acids due to reduced ionization at physiological pH .
Pharmacological Activity Comparisons
Antibiotic Potentiation
1,8-Naphthyridine derivatives, including the target compound, are known to enhance fluoroquinolone efficacy by inhibiting bacterial efflux pumps (e.g., NorA, MepA). For instance:
- N-{6-[(2,2-dimethyl-4,6-dioxo-[1,3]-dioxane-5-ylidenemethyl)-amino]-pyridin-2-yl}-acetamide () shows synergistic activity with ciprofloxacin by efflux pump inhibition .
- The target compound’s diethylamino group may improve binding to pump proteins via hydrophobic interactions, whereas hydroxyl-containing analogs (e.g., ) might prioritize solubility over potency.
Anticancer and Enzyme Inhibition
- 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one () demonstrates inhibitory activity against kinases and proteases, attributed to the basic diethylaminomethyl side chain .
- The target compound’s 4-fluorophenylmethyl group could enhance DNA intercalation, a mechanism less prominent in non-fluorinated analogs .
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as G775-0318, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of G775-0318 is with a molecular weight of approximately 432.53 g/mol. The compound features a naphthyridine core, which is significant for its biological activity.
Structural Characteristics:
- IUPAC Name: this compound
- SMILES Notation: CCN(CC)c(cc1)cc(C)c1NC(CN(CCCN1Cc(cc2)ccc2F)S1(=O)=O)=O
Biological Activities
G775-0318 exhibits a variety of biological activities, primarily due to the 1,8-naphthyridine scaffold. Research indicates that derivatives of this class possess significant antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.
Antimicrobial Activity
Studies have shown that 1,8-naphthyridine derivatives can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For instance, G775-0318 has been evaluated for its ability to potentiate fluoroquinolone antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound has demonstrated promising anticancer activity in various in vitro studies. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
G775-0318 has also been reported to exhibit anti-inflammatory properties. Its action may involve the modulation of inflammatory cytokines and the inhibition of pathways leading to inflammation .
The biological activity of G775-0318 can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical cellular processes such as proliferation and inflammation.
- Receptor Modulation: It can interact with various receptors affecting neurotransmission and inflammatory responses.
- DNA Interaction: As with many naphthyridine derivatives, there may be a direct interaction with DNA or RNA that disrupts replication in pathogenic organisms or cancer cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of G775-0318 in different biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
